3-(1,3-Dioxan-2-YL)-2'-fluoropropiophenone
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Overview
Description
3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone: is an organic compound that features a 1,3-dioxane ring attached to a fluorinated propiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone typically involves the formation of the 1,3-dioxane ring through acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The fluorinated propiophenone moiety can be introduced via Friedel-Crafts acylation of a fluorobenzene derivative with a suitable acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-efficiency catalysts to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 1,3-dioxane ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the propiophenone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
Biology and Medicine: In medicinal chemistry, this compound can serve as a scaffold for the development of new pharmaceuticals. Its fluorinated aromatic ring and dioxane moiety can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.
Industry: The compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the dioxane ring can influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
3-(1,3-Dioxan-2-YL)aniline: Similar structure with an aniline group instead of a propiophenone moiety.
3-(1,3-Dioxan-2-YL)phenol: Contains a phenol group, offering different reactivity and applications.
1,3,5-Tris(1,3-dioxan-2-YL)benzene: Features multiple dioxane rings attached to a benzene core, providing a more complex structure.
Uniqueness: 3-(1,3-Dioxan-2-YL)-2’-fluoropropiophenone is unique due to the presence of both a fluorinated aromatic ring and a 1,3-dioxane ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPDJANGVDXXCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645925 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-98-3 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(2-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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